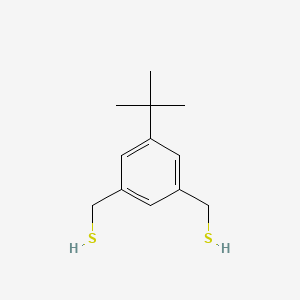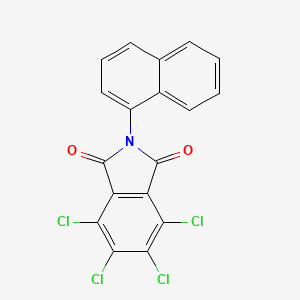
4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a tetrachlorinated isoindole core with a naphthyl group attached, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the chlorination of an isoindole precursor followed by the introduction of the naphthyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong chlorinating agents and catalysts to achieve the desired tetrachlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the isoindole ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce partially dechlorinated isoindole compounds.
科学的研究の応用
4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorinated isoindole core can interact with active sites in proteins, potentially inhibiting or modulating their activity. The naphthyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 4,5,6,7-tetrachloro-2-(4-methyl-naphthalen-1-yl)-benzo[1,3]dioxole
- 4,5,6,7-tetrachloro-2-(6-methyl-naphthalen-2-yl)-benzo[1,3]dioxole
- 3-benzylidene-4,5,6,7-tetrachloro-2-naphthalen-1-yl-2,3-dihydro-isoindol-1-one
Uniqueness
What sets 4,5,6,7-tetrachloro-2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione apart from similar compounds is its specific arrangement of chlorine atoms and the naphthyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
77106-26-4 |
|---|---|
分子式 |
C18H7Cl4NO2 |
分子量 |
411.1 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2-naphthalen-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H7Cl4NO2/c19-13-11-12(14(20)16(22)15(13)21)18(25)23(17(11)24)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChIキー |
YHPVYZMRBAXBAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


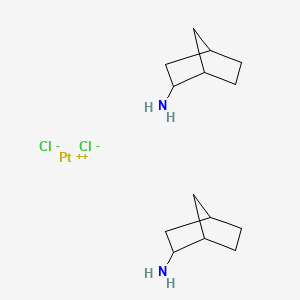
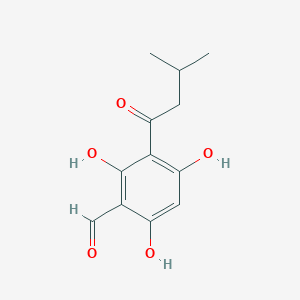
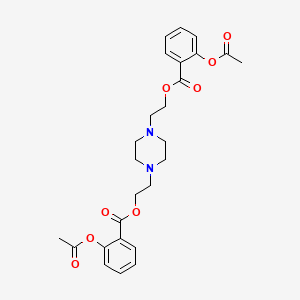
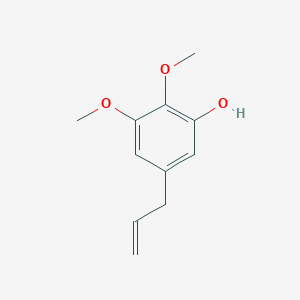


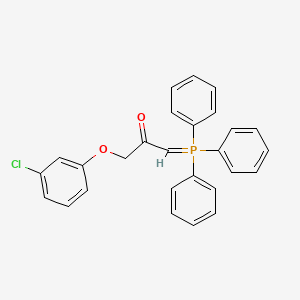
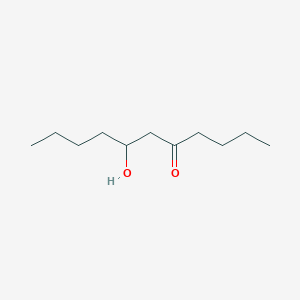
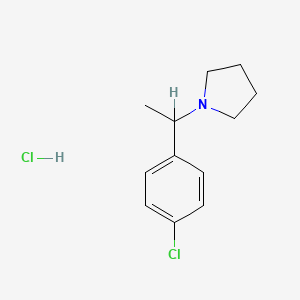
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

